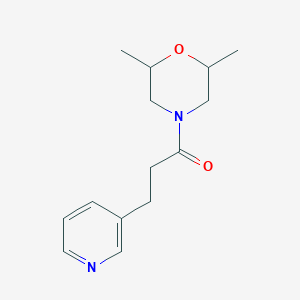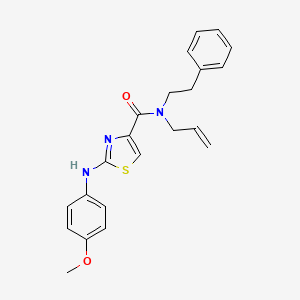
2-(4-methoxyanilino)-N-(2-phenylethyl)-N-prop-2-enyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyanilino)-N-(2-phenylethyl)-N-prop-2-enyl-1,3-thiazole-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MPPT and is known for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of MPPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and pain, as well as a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
MPPT has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation-related diseases. It has also been shown to inhibit the growth of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of MPPT.
実験室実験の利点と制限
One advantage of using MPPT in lab experiments is that it is a relatively simple compound to synthesize. However, one limitation is that more research is needed to fully understand its mechanism of action and potential uses.
将来の方向性
There are several future directions for MPPT research. One direction is to further investigate its potential use in the treatment of pain and inflammation-related diseases. Another direction is to investigate its potential use in the treatment of cancer. Additionally, more research is needed to fully understand the biochemical and physiological effects of MPPT.
合成法
MPPT is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of MPPT involves the reaction of 4-methoxyaniline, 2-phenylethylamine, and propargyl bromide to form the intermediate compound. This intermediate compound is then reacted with thioamide to produce MPPT.
科学的研究の応用
MPPT has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation-related diseases. MPPT has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(4-methoxyanilino)-N-(2-phenylethyl)-N-prop-2-enyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-14-25(15-13-17-7-5-4-6-8-17)21(26)20-16-28-22(24-20)23-18-9-11-19(27-2)12-10-18/h3-12,16H,1,13-15H2,2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNUUZFBSHZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N(CCC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
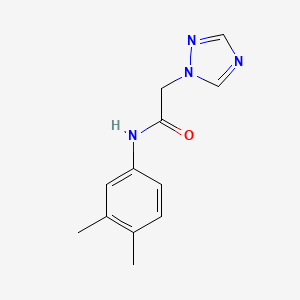
![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)
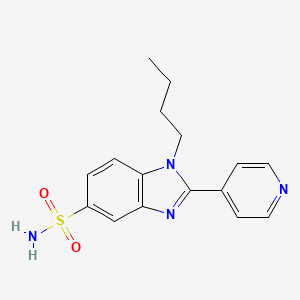
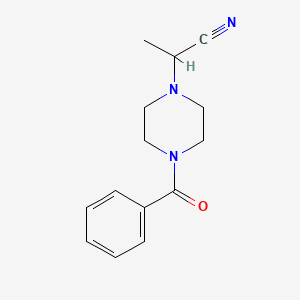
![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]urea](/img/structure/B7565129.png)
![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
